N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3-(1,3-benzothiazol-2-yl)propanamide
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Overview
Description
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3-(1,3-benzothiazol-2-yl)propanamide, also known as BZP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BZP is a member of the piperazine family of compounds, which are commonly used as pharmaceuticals and recreational drugs. However, BZP has unique properties that make it a promising candidate for research in a variety of fields.
Mechanism of Action
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3-(1,3-benzothiazol-2-yl)propanamide works by binding to and activating specific receptors in the brain, including the dopamine and serotonin receptors. This leads to an increase in the release of these neurotransmitters, which can have a variety of effects on the body and mind.
Biochemical and Physiological Effects
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3-(1,3-benzothiazol-2-yl)propanamide has been shown to have a variety of biochemical and physiological effects, including increasing heart rate, blood pressure, and body temperature. It has also been shown to have stimulant effects on the central nervous system, including increasing alertness, energy, and mood.
Advantages and Limitations for Lab Experiments
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3-(1,3-benzothiazol-2-yl)propanamide has several advantages for use in lab experiments, including its ability to stimulate the release of dopamine and serotonin, and its ability to inhibit the reuptake of these neurotransmitters. However, it also has several limitations, including its potential for toxicity at high doses, and its potential for abuse.
Future Directions
There are many potential future directions for research on N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3-(1,3-benzothiazol-2-yl)propanamide, including its potential use as a treatment for depression, anxiety, and other psychiatric disorders. It may also have applications in the field of addiction research, as it has been shown to have effects on the reward pathway in the brain. Additionally, further research is needed to better understand the potential risks and benefits of N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3-(1,3-benzothiazol-2-yl)propanamide, and to develop safer and more effective methods for its use in scientific research.
Synthesis Methods
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3-(1,3-benzothiazol-2-yl)propanamide can be synthesized using a variety of methods, including the reaction of 4-bromopiperidine with 2-aminoacetaldehyde diethyl acetal, followed by reaction with 2-aminothiophenol and 3-bromo-3-phenylpropanoic acid. The resulting compound can be purified using standard chromatographic techniques.
Scientific Research Applications
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3-(1,3-benzothiazol-2-yl)propanamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of effects on the central nervous system, including stimulating the release of dopamine and serotonin, and inhibiting the reuptake of these neurotransmitters. This makes it a promising candidate for research in the fields of neuroscience, psychiatry, and pharmacology.
properties
IUPAC Name |
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3-(1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c18-15(22)11-21-9-7-12(8-10-21)19-16(23)5-6-17-20-13-3-1-2-4-14(13)24-17/h1-4,12H,5-11H2,(H2,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJCNGNEVMPNOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC2=NC3=CC=CC=C3S2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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